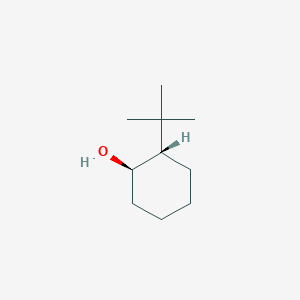
亚硫酸钙
概述
描述
Calcium sulfite is a useful research compound. Its molecular formula is CaSO3·2H2O and its molecular weight is 120.14 g/mol. The purity is usually 95%.
The exact mass of the compound Calcium sulfite is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Calcium sulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium sulfite including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经毒性和钙稳态
亚硫酸盐,包括亚硫酸钙,已知会影响神经元钙稳态。它会导致皮质神经元中胞质游离钙浓度持续升高,这对于了解其神经毒性作用非常重要。该过程是剂量依赖性的,并且受溶液中钙的存在、细胞内钙储存和 PLC-IP3 信号通路的影响。抗氧化剂可以减轻这些影响,表明存在氧化还原依赖性机制 (Wang 等,2016)。
土壤氧化和环境影响
土壤中亚硫酸钙的氧化,特别是来自燃煤公用事业的氧化,是一个引起关注的领域。它在土壤中的氧化速率受施用率和土壤 pH 值的影响。了解这一过程有助于评估亚硫酸钙副产品的环境影响和管理 (Lee 等,2007)。
土壤酶活性
亚硫酸钙对土壤酶活性的影响对于评估土壤质量非常重要。研究表明,在土壤中施用亚硫酸钙不会对关键土壤酶活性产生负面影响,这对于农业和环境方面的考虑非常重要 (Alam 等,2014)。
废水处理
亚硫酸钙在废水处理方面得到了探索,特别是在使用超滤膜从废液中回收木质素磺酸盐方面。该应用对于环境管理和回收过程非常重要 (Bottino 等,1983)。
脱盐工艺
在海水淡化厂中,亚硫酸钙在海水中的溶解度及其相变与防止腐蚀和水垢形成有关。该应用对于海水淡化系统的效率和维护至关重要 (Cohen 等,1982)。
工业应用
研究了亚硫酸钙在工业过程中的氧化,例如在浆料反应器中,因为它与化学工程和环境技术有关 (Weisnicht 等,1980)。
化学反应中的晶体形态
超声波对亚硫酸钙结晶过程及其晶体形态的影响已得到研究。这在各种化学过程和材料科学中都有影响 (黄永春,2010)。
作用机制
Target of Action
Calcium sulfite, or calcium sulphite, is a chemical compound, the calcium salt of sulfite with the formula CaSO3·x(H2O) . It is most notable as the product of flue-gas desulfurization . The primary targets of calcium sulfite are sulfur dioxide (SO2) emissions from burning fossil fuels .
Mode of Action
Calcium sulfite interacts with its targets through a process known as flue-gas desulfurization . When coal or other fossil fuel is burned, the byproduct is known as flue gas, which often contains SO2 . To prevent acid rain, SO2 emissions are often regulated . Sulfur dioxide is scrubbed before the remaining gases are emitted through the chimney stack . An economical way of scrubbing SO2 from flue gases is by treating the effluent with Ca(OH)2 hydrated lime or CaCO3 limestone . The idealized reactions are as follows :
Biochemical Pathways
The biochemical pathways affected by calcium sulfite primarily involve the transformation of sulfur dioxide into calcium sulfite and subsequently into gypsum . The resulting calcium sulfite oxidizes in air to give gypsum: CaSO3 + 1⁄2 O2 → CaSO4 . The gypsum, if sufficiently pure, is marketable as a building material .
Pharmacokinetics
It’s important to note that calcium sulfite’s solubility in water is 43 mg/100 mL at 18 °C , which could influence its bioavailability in aquatic environments.
Result of Action
The primary result of calcium sulfite’s action is the reduction of sulfur dioxide emissions, thereby preventing acid rain . Additionally, the process produces gypsum, a material that can be used in construction .
Action Environment
The action of calcium sulfite is heavily influenced by environmental factors. For instance, the presence of oxygen in the environment allows calcium sulfite to oxidize and form gypsum . The temperature and the presence of water also play crucial roles in the solubility and reactivity of calcium sulfite .
安全和危害
Calcium sulfite should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Calcium sulfite is used in the production of wood pulp through the sulfite process, as an alternative to the Kraft process that uses hydroxides and sulfides instead of sulfites . It is also used as a soil conditioner . The potential oxidative ability of calcium sulfite towards heavy metals or organic pollutants in soil-containing transition metals has been reported . This finding may have promising implications in developing a new cost-effective technology for the treatment of arsenic-containing water using desulfurized gypsum .
生化分析
, is primarily known as a by-product of flue-gas desulfurization. It exists in two crystalline forms: hemihydrate and tetrahydrate. .
Biochemical Properties
Calcium sulfite plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One notable interaction is with sulfite oxidase, an enzyme that catalyzes the oxidation of sulfite to sulfate. This interaction is crucial for detoxifying sulfite in biological systems. Additionally, calcium sulfite can interact with proteins containing thiol groups, leading to the formation of disulfide bonds, which can alter protein structure and function .
Cellular Effects
Calcium sulfite influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, calcium sulfite can induce oxidative stress in cells, leading to the activation of stress-responsive genes. Moreover, it can impact cellular metabolism by inhibiting enzymes involved in the tricarboxylic acid cycle, thereby affecting energy production .
Molecular Mechanism
At the molecular level, calcium sulfite exerts its effects through several mechanisms. It can bind to metal ions in enzymes, inhibiting their catalytic activity. For example, calcium sulfite can chelate iron ions in cytochrome P450 enzymes, leading to reduced enzyme activity. Additionally, calcium sulfite can induce the formation of reactive oxygen species (ROS), which can damage cellular components and alter gene expression. These molecular interactions highlight the compound’s potential to disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium sulfite can change over time. Initially, calcium sulfite is relatively stable, but it can degrade into calcium sulfate and sulfur dioxide under certain conditions. This degradation can lead to a decrease in its biochemical activity over time. Long-term exposure to calcium sulfite has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function .
Dosage Effects in Animal Models
The effects of calcium sulfite vary with different dosages in animal models. At low doses, calcium sulfite can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, causing cellular damage and apoptosis. Studies have shown that high doses of calcium sulfite can lead to liver and kidney damage in animal models, highlighting the importance of dosage in determining its effects .
Metabolic Pathways
Calcium sulfite is involved in several metabolic pathways. It is primarily metabolized by sulfite oxidase, which converts it to sulfate. This conversion is essential for maintaining sulfite homeostasis in the body. Additionally, calcium sulfite can affect the levels of other metabolites, such as glutathione, by inducing oxidative stress. This stress can lead to the depletion of glutathione, a critical antioxidant, thereby affecting overall cellular redox balance .
Transport and Distribution
Within cells and tissues, calcium sulfite is transported and distributed through various mechanisms. It can be taken up by cells via sulfate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, calcium sulfite can interact with intracellular proteins and enzymes, affecting their function. Additionally, calcium sulfite can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
Calcium sulfite’s subcellular localization is influenced by its interactions with cellular components. It can localize to the mitochondria, where it can disrupt mitochondrial function by inhibiting key enzymes involved in energy production. Additionally, calcium sulfite can be found in the cytoplasm, where it can interact with cytosolic proteins and affect cellular signaling pathways. These localization patterns are critical for understanding the compound’s overall impact on cellular function .
属性
IUPAC Name |
calcium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOBIBJACZTNA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO3, CaO3S | |
| Record name | calcium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883104 | |
| Record name | Calcium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |
| Record name | Sulfurous acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULPHITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10257-55-3 | |
| Record name | Calcium sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Q1: What is the primary industrial application of calcium sulfite?
A1: Calcium sulfite is widely used in flue gas desulfurization (FGD) systems to remove sulfur dioxide (SO₂) from flue gases produced by coal-fired power plants. [, , ]
Q2: How does calcium sulfite interact with sulfur dioxide in FGD systems?
A2: In FGD systems, calcium sulfite reacts with SO₂ in a slurry, forming calcium sulfite hemihydrate (CaSO₃•1/2H₂O). This reaction helps scrub SO₂ from the flue gas, reducing sulfur emissions. [, , ]
Q3: What factors influence the dissolution rate of calcium sulfite in FGD systems?
A3: The dissolution rate of calcium sulfite, a crucial factor in SO₂ absorption and limestone utilization, is influenced by pH, temperature, dissolved calcium and sulfite concentrations, and the presence of other ions like magnesium and sulfate. [, ]
Q4: How does the oxidation of calcium sulfite impact its use in building materials?
A5: The oxidation of calcium sulfite to calcium sulfate (gypsum) is a critical factor in its application in building materials. Slow or incomplete oxidation can negatively affect the quality of products like autoclaved bricks, highlighting the importance of controlling the oxidation process. [, ]
Q5: Can calcium sulfite from FGD systems be used directly as a substitute for natural gypsum?
A6: While calcium sulfite can be oxidized to gypsum, the presence of impurities like iron oxides, silica, and various metal salts can hinder its direct use as a substitute for natural gypsum in some applications. Purification techniques, such as froth flotation, are being explored to address this challenge. [, , ]
Q6: What is the role of manganese ions in the oxidation of calcium sulfite?
A7: Manganese ions act as a catalyst, significantly enhancing the oxidation rate of calcium sulfite to calcium sulfate. This catalytic effect is important for efficient gypsum production in FGD systems. [, , ]
Q7: How does the crystal structure of calcium sulfite hemihydrate impact its properties?
A8: Calcium sulfite hemihydrate typically forms platelet-shaped crystals. Understanding the crystal growth and agglomeration of these platelets is crucial, as it affects the settling and dewatering properties of the sludge produced in FGD systems. [, ]
Q8: Can the crystal morphology of calcium sulfite be modified?
A9: Yes, the addition of organic acids, particularly carboxylic acids, can modify the crystal habit of calcium sulfite, leading to the formation of larger, thicker, and more easily dewatered crystals. []
Q9: What are the environmental concerns related to the disposal of calcium sulfite?
A10: Improper disposal of calcium sulfite, particularly from FGD systems, can lead to environmental problems. The release of SO₂ due to the decomposition of calcium sulfite in acidic soil conditions is a significant concern. [, ]
Q10: What is the impact of soil pH on the oxidation of calcium sulfite?
A11: The oxidation rate of calcium sulfite increases significantly with decreasing soil pH. This highlights the importance of carefully considering the application rate and soil pH when using calcium sulfite-containing materials as soil amendments. []
Q11: How does the thermal stability of calcium sulfite impact its utilization?
A12: The thermal stability of calcium sulfite is a crucial factor in its utilization, particularly in building materials. Research shows that calcium sulfite loses crystal water below 450°C and fully converts to calcium sulfate at higher temperatures in the presence of oxygen. Understanding these thermal transformations is essential for optimizing its use in various applications. []
Q12: What are the challenges associated with accurately determining calcium sulfite content in high-alkaline FGD ash?
A14: The high alkalinity of FGD ash can interfere with the iodometric determination of calcium sulfite. Pre-treatment with iodine followed by acidification with phosphoric acid within a specific pH range is crucial for accurate analysis. []
Q13: What is the role of calcium sulfite in the sugar industry?
A15: Calcium sulfite is utilized in the sugar industry for juice clarification. It adsorbs colloidal substances, amino acids, and phenolic pigments, enhancing the purity of the sugar syrup. [, ]
Q14: How does the adsorption of non-sugar substances on calcium sulfite correlate with its zeta potential?
A16: Research suggests a positive correlation between the adsorption capacity of calcium sulfite for non-sugar substances and its zeta potential. As the adsorption of these substances increases, the zeta potential also rises, indicating changes in the surface charge of calcium sulfite. []
Q15: Has calcium sulfite been explored for acid rock drainage (ARD) inhibition?
A17: Yes, calcium sulfite has shown potential for inhibiting ARD, a significant environmental issue in mining. Its ability to act as a redox buffer and oxygen scavenger contributes to its effectiveness in mitigating ARD. []
Q16: What research infrastructure and resources are important for studying calcium sulfite?
A18: Research on calcium sulfite requires a combination of experimental and computational tools. Techniques like X-ray diffraction, infrared spectroscopy, and thermal analysis are essential for characterizing its structural and thermal properties. Computational modeling can further enhance the understanding of its reactivity, dissolution kinetics, and interactions with other substances. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
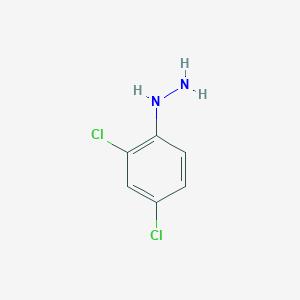
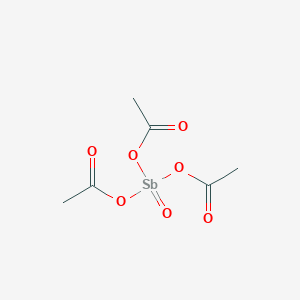
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
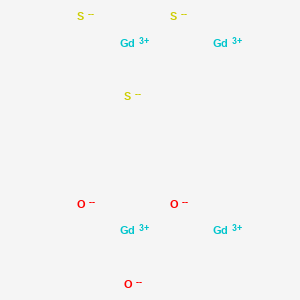



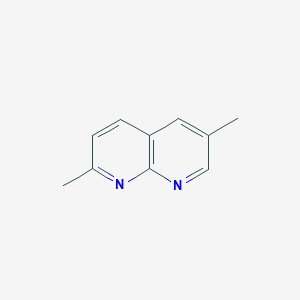
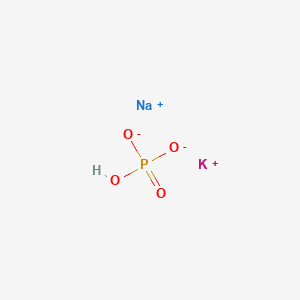
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
